molecular formula C10H12FNO2 B11925994 (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

Cat. No.: B11925994
M. Wt: 197.21 g/mol
InChI Key: MWAZHPYPJNEKID-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-4-(4-fluorophenyl)butanoic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of 4-(4-fluorophenyl)-2-oxo-butanoic acid using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral reagents to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of (S)-3-amino-4-(4-fluorophenyl)butanoic acid may involve large-scale asymmetric hydrogenation processes or the use of biocatalysts for enantioselective synthesis. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-3-amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-amino-4-(4-fluorophenyl)butanoic acid involves its interaction with GABA receptors, particularly the GABA B receptor. As a GABA analog, it can bind to these receptors and modulate their activity, leading to various physiological effects. The fluorine atom on the phenyl ring may enhance its binding affinity and selectivity for the GABA B receptor .

Comparison with Similar Compounds

Similar Compounds

    Phenibut: A GABA analog with a phenyl ring but without the fluorine atom.

    Baclofen: A GABA B receptor agonist with a chlorophenyl group instead of a fluorophenyl group.

    Tolibut: A GABA analog with a methylphenyl group.

Uniqueness

(S)-3-amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance its binding affinity for GABA receptors and potentially improve its therapeutic profile compared to other GABA analogs .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

MWAZHPYPJNEKID-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F

Origin of Product

United States

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